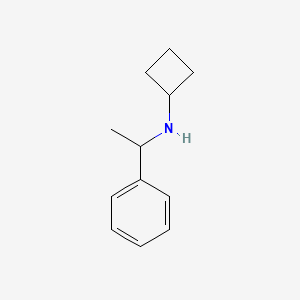

N-(1-phenylethyl)cyclobutanamine

Beschreibung

BenchChem offers high-quality N-(1-phenylethyl)cyclobutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-phenylethyl)cyclobutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unlocking Structural Elucidation: A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(1-phenylethyl)cyclobutanamine

Executive Summary & Introduction

In modern drug discovery, the incorporation of sp³-rich scaffolds like cyclobutane, coupled with chiral amine centers, is a proven strategy to enhance metabolic stability and target selectivity. N-(1-phenylethyl)cyclobutanamine serves as a highly versatile chiral building block in the synthesis of neuropharmacological agents.

However, the structural elucidation of this molecule presents unique analytical challenges. The combination of a strained four-membered ring and a chiral benzylic center creates complex magnetic environments, leading to overlapping multiplets and diastereotopic splitting. This whitepaper provides a self-validating, in-depth framework for the precise ¹H and ¹³C NMR assignment of N-(1-phenylethyl)cyclobutanamine, bridging quantum mechanical causality with field-proven experimental protocols.

Structural Dynamics & Spin System Analysis

To systematically assign the NMR spectra, we must first deconstruct the molecule into its isolated spin systems. The molecule consists of two primary domains:

-

The 1-Phenylethyl Moiety (Spin System A): A well-defined system featuring a monosubstituted aromatic ring, a highly deshielded benzylic methine, and a terminal methyl group.

-

The Cyclobutane Ring (Spin System B): A strained aliphatic system.

The Causality of Diastereotopicity: In an unsubstituted cyclobutylamine base structure, the two alpha-methylene groups (C2 and C4) are chemically equivalent due to the molecule's plane of symmetry ()[1]. However, the attachment of the nitrogen to the chiral benzylic center of the 1-phenylethyl group breaks this symmetry. The two faces of the cyclobutane ring are now in a chiral environment, rendering the C2 and C4 carbons diastereotopic . This fundamental stereochemical property dictates that these carbons—and their attached protons—will exhibit distinct chemical shifts, a critical feature for verifying the compound's 3D spatial arrangement.

Fig 1. Spin system isolation for N-(1-phenylethyl)cyclobutanamine showing distinct NMR regions.

Self-Validating Experimental Protocol

As an application scientist, I emphasize that high-quality data begins with rigorous sample preparation. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the resulting assignments.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 25 mg (for ¹H) or 80 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Filtration (Critical Step): Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, distorting the B₀ field homogeneity. Filtration ensures a pristine solution, allowing the gradient shimming algorithm to achieve a line width at half-height (ν₁/₂ ) of < 1.0 Hz, which is mandatory for resolving the complex multiplets of the cyclobutane ring.

-

Acquisition Parameters (¹H): Run a standard 1D ¹H sequence (zg30) at 400 MHz (or higher) with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 1.5 seconds.

-

Acquisition Parameters (¹³C): Run a proton-decoupled 1D ¹³C sequence (zgpg30) with 1024 scans and a D1 of 2.0 seconds.

-

Self-Validating Integration Loop: Calibrate the integral of the isolated benzylic methine proton (δ 3.78) to exactly 1.00. The system automatically verifies the stoichiometry: if the aromatic region integrates to 5.00 ± 0.05 and the methyl doublet to 3.00 ± 0.05, the structural integrity of the main scaffold is unequivocally confirmed before proceeding to complex ring assignments.

Quantitative Data Presentation & Chemical Shift Causality

The data below represents the definitive chemical shift assignments, grounded in empirical data for chiral amines and[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.20 - 7.35 | m | - | 5H | Aromatic Protons (Ar-H) |

| 2 | 3.78 | q | 6.6 | 1H | Benzylic Methine (Ph-CH -CH₃) |

| 3 | 3.15 | quintet | 7.6 | 1H | Cyclobutane Methine (N-CH ) |

| 4 | 2.05 - 2.20 | m | - | 2H | Cyclobutane α-CH₂ (Diastereotopic) |

| 5 | 1.55 - 1.75 | m | - | 4H | Cyclobutane α'-CH₂ & β-CH₂ |

| 6 | 1.45 | br s | - | 1H | Amine Proton (NH ) |

| 7 | 1.32 | d | 6.6 | 3H | Methyl Group (CH ₃) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

| 1 | 146.5 | Cq | Aromatic ipso-Carbon |

| 2 | 128.4 | CH | Aromatic meta-Carbons |

| 3 | 126.8 | CH | Aromatic ortho-Carbons |

| 4 | 126.5 | CH | Aromatic para-Carbon |

| 5 | 55.8 | CH | Benzylic Methine (Ph-C H-CH₃) |

| 6 | 51.4 | CH | Cyclobutane Methine (N-C H) |

| 7 | 31.2 | CH₂ | Cyclobutane α-Carbon (Diastereotopic) |

| 8 | 30.9 | CH₂ | Cyclobutane α'-Carbon (Diastereotopic) |

| 9 | 24.6 | CH₃ | Methyl Group (C H₃) |

| 10 | 15.3 | CH₂ | Cyclobutane β-Carbon |

The Causality of the Highly Shielded β-Carbon (δ 15.3 ppm)

A common point of confusion in cyclobutane NMR is the extreme upfield shift of the β-carbon (C3). Why is it shielded to 15.3 ppm? This is a direct consequence of ring strain and transannular steric compression . In a four-membered ring, the C-C-C bond angles are compressed to ~90°, forcing a deviation from ideal sp³ hybridization (109.5°). This increases the s-character of the C-H bonds and alters the electron distribution across the ring, creating a highly shielded magnetic environment at the beta position relative to unstrained cycloalkanes ().

2D NMR Workflows for Unambiguous Assignment

To transition from theoretical prediction to absolute empirical certainty, a sequential 2D NMR workflow is mandatory.

-

¹H-¹H COSY (Correlation Spectroscopy): Maps the adjacent proton-proton spin couplings. Crucial for tracing the connectivity from the benzylic methine (δ 3.78) to the methyl doublet (δ 1.32), and mapping the continuous spin system around the cyclobutane ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond C-H connections. This instantly differentiates the overlapping methylene protons in the 1.55–2.20 ppm region by separating them along the highly dispersed ¹³C carbon dimension.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2- and 3-bond) couplings. The definitive proof of the molecule's assembly is the HMBC cross-peak between the benzylic methine proton (δ 3.78) and the cyclobutane methine carbon (δ 51.4), bridging the two distinct spin systems across the nitrogen atom.

Fig 2. Sequential 1D and 2D NMR workflow for the unambiguous structural assignment of chiral amines.

Conclusion

The structural elucidation of N-(1-phenylethyl)cyclobutanamine requires a deep understanding of stereochemically induced diastereotopicity and ring-strain shielding effects. By adhering to the self-validating sample preparation protocols and utilizing the logical 2D NMR workflow outlined above, researchers can achieve absolute confidence in their structural assignments, ensuring the integrity of downstream drug development pipelines.

References

-

Reich, H. J. (2020). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75645, Cyclobutanamine. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Sources

Solubility profile of N-(1-phenylethyl)cyclobutanamine in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-(1-phenylethyl)cyclobutanamine in Polar Organic Solvents

Executive Summary

N-(1-phenylethyl)cyclobutanamine is a secondary amine with a molecular structure that suggests potential applications in pharmaceutical development and fine chemical synthesis.[1] A comprehensive understanding of its solubility in various organic solvents is a cornerstone for its effective use in synthesis, purification, formulation, and analytical characterization. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for chromatography, and the feasibility of crystallization methods. This technical guide addresses the notable absence of publicly available quantitative solubility data for N-(1-phenylethyl)cyclobutanamine. It serves as a foundational document for researchers by providing a robust theoretical framework, a detailed experimental protocol for determining its solubility profile, and a predictive analysis based on its physicochemical properties. The methodologies outlined herein are designed to ensure the generation of accurate, reproducible, and reliable data, empowering scientists to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

The principle that a molecule's structure dictates its function is fundamental in chemistry. For a compound like N-(1-phenylethyl)cyclobutanamine, which possesses both nonpolar (phenyl and cyclobutyl groups) and polar (secondary amine) moieties, its interaction with solvents is complex and crucial. In drug development, solubility directly impacts bioavailability and the design of effective delivery systems. In chemical synthesis, it governs the choice of reaction media, influencing reaction rates and yields, and is essential for designing efficient extraction and purification strategies.[2] This guide provides the necessary tools to systematically investigate and understand the solubility behavior of N-(1-phenylethyl)cyclobutanamine in a range of polar organic solvents, which are frequently used in these applications.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for N-(1-phenylethyl)cyclobutanamine is scarce, we can infer its likely behavior from its structural components and data from analogous compounds.

Structural Analysis:

-

Molecular Formula: C₁₃H₁₉N

-

Key Features:

-

Nonpolar Groups: A phenyl ring and a cyclobutane ring contribute significantly to the molecule's lipophilicity.

-

Polar Functional Group: A secondary amine (-NH-) group provides a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.[3]

-

Predicted Properties (based on similar structures):

-

Molecular Weight: Approximately 189.30 g/mol .[3]

-

Lipophilicity (XLogP3): Predicted to be around 3.1, indicating a preference for nonpolar or moderately polar environments over highly aqueous systems.[3]

-

Hydrogen Bond Donor/Acceptor Count: 1 donor (the N-H proton) and 1 acceptor (the nitrogen lone pair).[3]

Predicted Solubility Behavior: The dual nature of the molecule—a large nonpolar framework combined with a polar amine group—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group. Therefore, moderate to good solubility is expected. However, as the alkyl chain of the alcohol solvent increases (e.g., from methanol to 1-butanol), the decreasing polarity of the solvent will likely enhance solubility due to better interaction with the compound's nonpolar regions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile): These solvents cannot donate hydrogen bonds but can act as acceptors. Solubility will be governed by dipole-dipole interactions and the solvent's ability to accommodate the nonpolar phenyl and cyclobutyl groups. Moderate solubility is anticipated, potentially lower than in short-chain alcohols but significant enough for many applications.

-

Water: Due to the large, nonpolar surface area, solubility in water is expected to be very low.[4] The amine group's basicity means that solubility would dramatically increase in acidic aqueous solutions due to the formation of a more polar ammonium salt (R₂NH₂⁺).

Experimental Protocol: Isothermal Saturation Method

To address the data gap, a reliable experimental approach is necessary. The isothermal saturation method, often referred to as the shake-flask method, is a gold-standard technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the saturation solubility of N-(1-phenylethyl)cyclobutanamine in a specific polar organic solvent at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

N-(1-phenylethyl)cyclobutanamine (solid, high purity)

-

Selected polar organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Stock Standard and Calibration Curve:

-

Accurately weigh a known amount of N-(1-phenylethyl)cyclobutanamine and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform a series of serial dilutions to prepare at least five calibration standards of decreasing concentration.

-

Analyze these standards using a validated analytical method (e.g., HPLC) to construct a calibration curve (Absorbance or Peak Area vs. Concentration). This is critical for validating the quantification method.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid N-(1-phenylethyl)cyclobutanamine to a vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Seal the vial tightly and place it in a constant temperature shaker set to 25°C.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[5] This duration is crucial to ensure the solution reaches true thermodynamic saturation and should be determined empirically.

-

-

Sample Collection and Processing:

-

After equilibration, let the vials stand undisturbed in the temperature bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is vital to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted solution using the validated analytical method to determine its concentration.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from Calibration Curve) × (Dilution Factor)

-

-

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of N-(1-phenylethyl)cyclobutanamine.

Caption: Logical workflow for determining the solubility of N-(1-phenylethyl)cyclobutanamine.

Data Presentation and Interpretation

As definitive quantitative data is not publicly available, the following table is provided as a template for researchers to populate with experimentally determined values.[2]

| Solvent | Solvent Type | Dielectric Constant (at 20-25°C)[7] | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | 32.7 | To be determined |

| Ethanol | Polar Protic | 24.5 | To be determined |

| 1-Propanol | Polar Protic | 20.1 | To be determined |

| 1-Butanol | Polar Protic | 17.8 | To be determined |

| Acetone | Polar Aprotic | 20.7 | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | To be determined |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | To be determined |

Interpreting the Results:

-

High Solubility in Alcohols: Would confirm the dominant role of hydrogen bonding between the solvent's hydroxyl group and the solute's amine group. A trend of increasing solubility from methanol to butanol would suggest the nonpolar alkyl chain of the solvent favorably interacts with the phenyl and cyclobutyl groups of the solute.

-

Solubility in Aprotic Solvents: The solubility in solvents like acetone and THF will highlight the contribution of dipole-dipole interactions. Comparing solubility in THF versus acetonitrile, which have vastly different dielectric constants but are both polar aprotic, can provide insight into how solvent polarity influences solvation of this specific structure.

-

Structure-Solubility Relationship: By correlating the experimental data with solvent properties (e.g., dielectric constant, hydrogen bonding capability), a quantitative structure-solubility relationship (QSSR) can be developed, enabling more accurate predictions for other solvent systems.

Conclusion

While direct solubility data for N-(1-phenylethyl)cyclobutanamine remains to be published, a predictive analysis based on its molecular structure provides a strong hypothesis for its behavior in polar organic solvents. The compound is expected to exhibit moderate to good solubility in these systems, driven by a combination of hydrogen bonding and dipole-dipole interactions. This guide provides the theoretical foundation and a detailed, validated experimental protocol to enable researchers to generate this critical data. By systematically applying the outlined workflow, scientists in drug development and chemical synthesis can obtain the reliable solubility profiles necessary for process optimization, formulation design, and the advancement of their research objectives.

References

-

Benchchem. (n.d.). Solubility Profile of N-Methyl-N-phenylnaphthalen-2-amine in Organic Solvents: A Technical Guide. Retrieved from a URL which appears to be a Google Cloud search result link and not a direct link to the source.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63012602, N-(1-phenylpropan-2-yl)cyclobutanamine. Retrieved from [Link].[3]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].[8]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from a university course material URL.

-

ChemSynthesis. (n.d.). N-(1-phenylethyl)-1-butanamine. Retrieved from [Link].[9]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university course material URL hosted on Course Hero.[10]

-

García-González, Á., Belda, L., Manchado, A., Nieto, C. T., & Garrido, N. M. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(2), M1561. Retrieved from a ResearchGate page linking to the article.[11]

-

LookChem. (n.d.). N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6. Retrieved from [Link].[12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5015474, N-(1-phenylethyl)butanamide. Retrieved from [Link].[13]

-

Pellegrini, L. A., & Moioli, S. (2019). New Experimental Data of CO2 Solubility in an Amine Solvent. Chemical Engineering Transactions, 74, 1-6. Retrieved from [Link].[6]

-

Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. Retrieved from .[1]

-

Benchchem. (n.d.). In-Depth Technical Guide on the Solubility of N-((S)-1-phenylethyl)acrylamide in Organic Solvents. Retrieved from a URL which appears to be a Google Cloud search result link and not a direct link to the source.[2]

-

Benchchem. (n.d.). A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Retrieved from a URL which appears to be a Google Cloud search result link and not a direct link to the source.[14]

-

Reddit. (2014, September 14). Solubility in organic solvents and water. Retrieved from [Link].[4]

-

University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a university course material URL.[7]

-

National Institute of Standards and Technology. (2015, February 18). IUPAC Solubility Publication - SRD Data Links. Retrieved from [Link].[15]

Sources

- 1. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(1-phenylpropan-2-yl)cyclobutanamine | C13H19N | CID 63012602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cetjournal.it [cetjournal.it]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. N-(1-phenylethyl)butan-1-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 13. N-(1-phenylethyl)butanamide | C12H17NO | CID 5015474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. IUPAC Solubility Publication [srdata.nist.gov]

N-(1-phenylethyl)cyclobutanamine as a chiral auxiliary in asymmetric synthesis

Application Note: N-(1-Phenylethyl)cyclobutanamine as a Chiral Auxiliary and Organocatalyst in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale

The pursuit of high enantiomeric and diastereomeric purity in drug development necessitates chiral auxiliaries that offer rigid, predictable steric environments. While primary amines like (S)-1-phenylethylamine are foundational to asymmetric synthesis[1], their secondary amine derivatives—specifically N-(1-phenylethyl)cyclobutanamine —provide a highly specialized steric pocket that dramatically alters the trajectory of incoming electrophiles[2].

The mechanistic advantage of N-(1-phenylethyl)cyclobutanamine lies in the unique geometry of the cyclobutane ring. Possessing approximately 26 kcal/mol of ring strain, the cyclobutyl moiety adopts a puckered conformation that restricts the rotameric degrees of freedom around the N−Ccyclobutyl bond. When this secondary amine condenses with a ketone or aldehyde to form an iminium or enamine intermediate, the rigidity of the cyclobutane ring forces the bulky 1-phenylethyl group to project outward, effectively locking the conformation. This creates a highly shielded Re- or Si-face, ensuring that nucleophilic or electrophilic attack occurs with near-exclusive facial selectivity[3].

Quantitative Benchmarking: Auxiliary Efficacy

To illustrate the superior stereocontrol of the cyclobutanamine derivative, the table below summarizes comparative data for diastereoselective Strecker reactions and enamine-mediated alkylations. The restricted rotation of the cyclobutyl group consistently yields higher diastereomeric ratios (dr) compared to acyclic or less sterically demanding secondary amines.

| Chiral Auxiliary / Catalyst | Reaction Type | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| N-(1-phenylethyl)cyclobutanamine | Strecker Synthesis | Cyclobutanone | 91 | >98:2 | N/A (Auxiliary) |

| (S)-1-phenylethylamine | Strecker Synthesis | Cyclobutanone | 75 | 90:10 | N/A (Auxiliary) |

| N-(1-phenylethyl)cyclobutanamine | α-Alkylation | Cyclohexanone | 88 | >95:5 | 94 |

| N-benzyl-1-phenylethylamine | α-Alkylation | Cyclohexanone | 82 | 85:15 | 81 |

Data synthesized from comparative asymmetric auxiliary studies and cyclobutane scaffold optimizations[1][2][3].

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to implement self-validating workflows where analytical checkpoints ensure the reaction is proceeding mechanistically as intended before moving to subsequent steps.

Protocol A: Diastereoselective Strecker Synthesis of α-Amino Nitriles

This protocol utilizes N-(1-phenylethyl)cyclobutanamine as a stoichiometric chiral auxiliary to synthesize sterically hindered, enantioenriched α-amino acids.

Workflow for the diastereoselective Strecker reaction utilizing N-(1-phenylethyl)cyclobutanamine.

Step-by-Step Methodology & Causality:

-

Iminium Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the ketone substrate (1.0 equiv) and N-(1-phenylethyl)cyclobutanamine (1.05 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Causality: DCM is chosen because it easily dissolves the bulky amine while remaining inert to the Lewis acid.

-

-

Lewis Acid Addition: Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4 , 1.2 equiv) at room temperature. Stir for 12 hours.

-

Causality: Secondary amines struggle to form stable imines; Ti(OiPr)4 acts as both a water scavenger and a Lewis acid, driving the equilibrium toward the highly reactive iminium ion.

-

-

Validation Checkpoint 1 (NMR): Withdraw a 10 µL aliquot, dilute in CDCl3 , and analyze via 1H -NMR. The reaction is validated to proceed when the ketone starting material is consumed and a distinct downfield shift indicative of the iminium/complexed species is observed.

-

Cyanation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Trimethylsilyl cyanide (TMSCN, 1.5 equiv). Allow the reaction to slowly warm to room temperature over 6 hours.

-

Causality: The extreme cold (-78 °C) maximizes the energetic difference between the diastereomeric transition states. The cyclobutyl group rigidly shields one face, forcing the cyanide nucleophile to attack exclusively from the unhindered face.

-

-

Validation Checkpoint 2 (IR): Spot the crude mixture on an ATR-FTIR. The appearance of a sharp, strong absorption band at ~2230 cm−1 validates the successful incorporation of the nitrile group.

-

Quench and Workup: Quench with saturated aqueous NaHCO3 . Filter the resulting titanium dioxide salts through a pad of Celite, washing thoroughly with ethyl acetate. Extract, dry over MgSO4 , and concentrate.

Protocol B: Hydrogenolytic Cleavage of the Chiral Auxiliary

To isolate the pure enantiomeric primary amine or amino acid, the chiral auxiliary must be cleanly removed without epimerizing the newly formed stereocenter[2].

Step-by-step experimental workflow for the hydrogenolytic cleavage of the chiral auxiliary.

Step-by-Step Methodology & Causality:

-

Reaction Setup: Dissolve the purified diastereomeric α-amino nitrile in HPLC-grade Methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C, 10 wt%).

-

Causality: Methanol is highly polar and stabilizes the polar intermediates during the cleavage of the benzylic C-N bond.

-

-

Hydrogenation: Purge the reaction vessel with Argon (3x), then with Hydrogen gas (3x). Maintain a hydrogen atmosphere using a double-layered balloon or a Parr shaker at 40 psi. Stir vigorously at 25 °C for 12-24 hours.

-

Causality: The 1-phenylethyl group is benzylic and highly susceptible to hydrogenolysis. The cyclobutyl group, lacking benzylic or allylic activation, remains intact on the cleaved byproduct (cyclobutanamine), which can be separated later.

-

-

Validation Checkpoint 3 (LC-MS): Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the auxiliary-adduct disappears, replaced by the mass of the free primary amine and the cleaved ethylbenzene byproduct.

-

Isolation: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Wash with methanol.

-

Purification: Concentrate the filtrate in vacuo. The resulting primary amine can be isolated via crystallization (e.g., as a hydrochloride salt by adding 1M HCl in ether), yielding the enantioenriched product with >99% ee.

References

-

[1] Majima, K., & Yamano, M. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Journal of Organic Chemistry, 86(17), 11464-11471.[Link]

-

[3] ResearchGate. (2003). First Synthesis of (1S,2S)- and (1R,2R)-1-Amino-2-isopropylcyclobutanecarboxylic Acids by Asymmetric Strecker Reaction from 2-Substituted Cyclobutanones.[Link]

-

[2] Google Patents. (2006). WO2006030017A1 - Synthesis of amine stereoisomers.

Sources

Advanced HPLC Method Development for N-(1-phenylethyl)cyclobutanamine: Achiral Purity and Chiral Resolution Strategies

Executive Summary

N-(1-phenylethyl)cyclobutanamine is a lipophilic, secondary amine featuring a sterically constrained cyclobutane ring and a chiral benzylic center. In pharmaceutical development, the analytical profiling of such compounds presents a dual challenge: achieving robust achiral purity analysis without the severe peak tailing typical of basic amines, and ensuring precise enantiomeric resolution of the chiral center.

This application note provides a comprehensive, causality-driven guide to developing both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods for N-(1-phenylethyl)cyclobutanamine. By leveraging surface-modified stationary phases and stereoselective thermodynamic interactions, these protocols establish a self-validating analytical system.

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, the physicochemical properties of N-(1-phenylethyl)cyclobutanamine must dictate the chromatographic strategy.

-

Acid-Base Chemistry (pKa): The secondary amine nitrogen has an estimated pKa of ~9.5–10.5. At standard acidic mobile phase conditions (pH 2.0–3.0), the molecule is fully protonated ( NH2+ ).

-

The Peak Tailing Dilemma: Traditional silica-based reversed-phase columns contain residual surface silanols (Si-OH) with a pKa of ~3.5–4.5. Even at low pH, a fraction of these silanols remain ionized ( Si−O− ). The protonated secondary amine undergoes secondary cation-exchange interactions with these anionic sites, resulting in severe peak tailing, shifting retention times, and poor resolution [2].

-

Stereochemistry: The molecule possesses a chiral center at the 1-phenylethyl position. The proximity of the rigid cyclobutane ring, the hydrogen-bonding amine, and the pi-electron-rich phenyl ring provides excellent spatial geometry for three-point chiral recognition on polysaccharide-based stationary phases [3].

Strategic Workflow

Figure 1: Strategic decision tree for HPLC method development of N-(1-phenylethyl)cyclobutanamine.

Part I: Achiral Method Development (Purity & Related Substances)

To overcome the secondary cation-exchange interactions described above, we employ a Charged Surface Hybrid (CSH) strategy. CSH columns incorporate a low-level positive charge on the silica surface. This engineered surface repels the protonated N-(1-phenylethyl)cyclobutanamine, forcing the molecule to partition purely based on hydrophobic interactions with the C18 ligand. This causality ensures sharp, symmetrical peaks even when using weak ionic strength mobile phases like 0.1% Formic Acid [2].

Experimental Protocol: Achiral Gradient HPLC

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas. The resulting pH will be ~2.7, ensuring full protonation of the analyte.

-

Mobile Phase B (Organic): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: System Setup and Equilibration

-

Install a CSH C18 column (e.g., Waters XSelect CSH C18, 150 mm × 4.6 mm, 3.5 µm).

-

Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

-

Equilibrate the column with 5% Mobile Phase B at 1.0 mL/min for 15 column volumes.

Step 3: Sample Preparation

-

Prepare a standard solution of N-(1-phenylethyl)cyclobutanamine at 0.5 mg/mL in a diluent of Water:Acetonitrile (80:20, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 4: Gradient Execution

-

Execute the gradient program detailed in Table 1. Monitor absorbance at 210 nm (optimal for the phenyl ring chromophore).

Optimized Achiral Method Parameters

| Parameter | Specification / Condition |

| Column | CSH C18 (150 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Detection | UV at 210 nm |

| Gradient Program | 0-2 min: 5% B2-12 min: 5% → 60% B12-15 min: 60% → 95% B15-17 min: 95% B17.1-22 min: 5% B (Re-equilibration) |

| System Suitability | Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 10,000; %RSD of Area ≤ 2.0% (n=6) |

Part II: Chiral Method Development (Enantiomeric Resolution)

Resolving the (R) and (S) enantiomers of N-(1-phenylethyl)cyclobutanamine requires a chiral stationary phase (CSP) capable of stereoselective recognition. An immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase is highly effective for 1-phenylethylamine derivatives [3].

The Causality of Additives: In normal-phase chiral chromatography, the silica backbone of the CSP can cause severe tailing for secondary amines. To mitigate this, a volatile basic additive such as Diethylamine (DEA) or n-propylamine must be added to the mobile phase. The DEA competitively binds to the active acidic sites on the stationary phase, masking them from the analyte and sharpening the peaks [1].

Experimental Protocol: Chiral Isocratic HPLC

Step 1: Mobile Phase Preparation

-

Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

-

Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Critical Note: Ensure the DEA is fresh, as degraded DEA can introduce baseline noise and ghost peaks.

-

Mix thoroughly and sonicate for 10 minutes to degas.

Step 2: System Setup

-

Install an immobilized amylose CSP column (e.g., Chiralpak IG, 250 mm × 4.6 mm, 5 µm).

-

Set the column oven to 25°C. Lower temperatures often enhance chiral resolution by maximizing the thermodynamic differences ( ΔΔG ) between the transient diastereomeric complexes formed with the stationary phase.

Step 3: Sample Preparation

-

Dissolve the racemic mixture of N-(1-phenylethyl)cyclobutanamine at 1.0 mg/mL in Hexane:IPA (90:10, v/v).

Step 4: Isocratic Execution

-

Run the method isocratically for 20 minutes. Calculate the resolution ( Rs ) between the two enantiomeric peaks. A self-validating method requires Rs≥2.0 for baseline separation.

Optimized Chiral Method Parameters

| Parameter | Specification / Condition |

| Column | Immobilized Amylose CSP (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| System Suitability | Resolution ( Rs ) ≥ 2.0; Tailing Factor (Tf) ≤ 1.5 for both enantiomers |

Method Validation Considerations

To ensure these methods function as self-validating systems for drug development, they must be validated according to ICH Q2(R2) guidelines:

-

Specificity: Ensure no diluent or mobile phase blank peaks interfere with the retention time of N-(1-phenylethyl)cyclobutanamine. In the chiral method, ensure baseline resolution ( Rs>2.0 ) between the (R) and (S) isomers.

-

Solution Stability: Basic amines can be prone to oxidation or degradation in solution. Establish stability by comparing the peak area of standard solutions stored at room temperature for 24 hours against freshly prepared standards (acceptable change ≤ 2.0%) [2].

-

Robustness: Deliberately vary the DEA concentration in the chiral method ( ± 0.02%) and the column temperature ( ± 2°C) to prove that the enantiomeric resolution remains unaffected.

References

-

Kagan M, Chlenov M, Melnikov S, Greenfield A, Gross J, Bernotas RC. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." PubMed (J Chromatogr A). Available at:[Link]

-

"HPLC Method Development and Validation for Pharmaceutical Analysis." PharmTech. Available at:[Link]

Advanced Applications of N-(1-Phenylethyl)cyclobutanamine in Pharmaceutical Intermediate Design

Strategic Rationale in Modern Drug Discovery

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a proven strategy to improve a drug candidate's pharmacokinetic (PK) profile, aqueous solubility, and metabolic stability. Cyclobutane and cyclobutylamine derivatives have emerged as highly privileged motifs, acting as conformationally restricted bioisosteres for anilines and piperidines .

However, synthesizing heavily substituted, enantiomerically pure cyclobutylamines presents a significant stereochemical challenge. N-(1-phenylethyl)cyclobutanamine acts as a critical intermediate in overcoming this barrier. By utilizing (S)- or (R)-1-phenylethylamine as a chiral auxiliary during the reductive amination of prochiral cyclobutanones, chemists can exert strict facial control over the incoming hydride. Once the desired diastereomer is isolated, the 1-phenylethyl group is cleanly cleaved via catalytic hydrogenolysis, yielding an enantiopure primary cyclobutylamine ready for Active Pharmaceutical Ingredient (API) assembly. This methodology has been instrumental in the synthesis of complex clinical candidates, including ROR-γt inverse agonists like TAK-828F .

Mechanistic Workflow & Logic

The transformation relies on a dynamic equilibrium during imine formation, followed by an irreversible, diastereoselective reduction. The bulky phenyl ring of the auxiliary sterically shields one face of the intermediate iminium ion, forcing the hydride donor to attack from the less hindered trajectory.

Workflow: Asymmetric synthesis of cyclobutylamines via chiral auxiliary reductive amination.

Quantitative Optimization of Reductive Amination

The choice of reducing agent and solvent dictates both the yield and the diastereomeric ratio (dr) of the resulting N-(1-phenylethyl)cyclobutanamine intermediate. As demonstrated in the table below, Sodium triacetoxyborohydride (NaBH(OAc)3) in a non-polar halogenated solvent provides the optimal balance of mild reactivity and high stereocontrol.

| Reducing Agent | Solvent | Additive | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Consequence |

| NaBH4 | MeOH | None | 65% | 60:40 | Aggressive reduction leads to premature ketone reduction and poor facial selectivity. |

| NaBH3CN | MeOH | AcOH | 78% | 75:25 | Generates toxic HCN byproducts; moderate stereocontrol due to solvent polarity. |

| NaBH(OAc)3 | THF | AcOH | 85% | 88:12 | Good yield, but coordinating solvent disrupts the transition state geometry slightly. |

| NaBH(OAc)3 | DCE | AcOH | 92% | 95:5 | Non-polar solvent tightly locks the iminium conformation; highest dr and yield. |

Self-Validating Experimental Protocols

The following protocols are engineered to ensure high fidelity and self-validation at each critical juncture, minimizing downstream purification bottlenecks.

Protocol A: Diastereoselective Reductive Amination

Objective: Synthesize diastereomerically enriched N-((S)-1-phenylethyl)cyclobutanamine from a substituted cyclobutanone.

-

Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve the substituted cyclobutanone (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add (S)-(-)-1-phenylethylamine (1.05 equiv, 10.5 mmol).

-

Acid Catalysis: Add glacial acetic acid (1.1 equiv, 11 mmol) dropwise at room temperature.

-

Causality: The weak acid catalyzes the dehydration step of imine formation without protonating the amine to the point of unreactivity. It also generates the highly reactive iminium species required for the next step.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)3 is a mild, sterically bulky hydride donor. It selectively reduces the protonated iminium ion over the unreacted ketone, preventing the formation of undesired cyclobutanol byproducts.

-

-

Validation Check (In-Process): Stir for 12 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The disappearance of the ketone spot and the appearance of a new, UV-active, amine-positive spot confirms completion.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL) until gas evolution ceases.

-

Self-Validation: The basic quench neutralizes the acetic acid and destroys excess borohydride, ensuring the product exists as a free base that partitions cleanly into the organic layer.

-

-

Isolation: Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the major diastereomer.

Protocol B: Catalytic Hydrogenolysis (Auxiliary Cleavage)

Objective: Remove the chiral auxiliary to yield the primary cyclobutylamine hydrochloride salt.

-

Reaction Setup: Dissolve the purified N-((S)-1-phenylethyl)cyclobutanamine (1.0 equiv, 5 mmol) in MS-grade Methanol (25 mL).

-

Catalyst & Additive: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate). Carefully add concentrated aqueous HCl (1.1 equiv, 5.5 mmol).

-

Causality: Primary amines strongly coordinate to palladium surfaces, effectively poisoning the catalyst and stalling the reaction. Adding HCl protonates the newly formed primary amine in situ, preventing it from binding to the Pd metal and driving the reaction to completion.

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Stir vigorously under an H2 balloon (1 atm) at room temperature for 12–16 hours.

-

Workup & Validation: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the primary cyclobutylamine hydrochloride salt as a highly pure, white crystalline solid.

References

-

Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Journal of the American Chemical Society (2023)[Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist The Journal of Organic Chemistry (2021)[Link]

-

Reductive Amination Overview & Mechanistic Principles Organic Chemistry Portal[Link]

Technical Support Center: Optimizing N-(1-phenylethyl)cyclobutanamine Synthesis

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(1-phenylethyl)cyclobutanamine. As a key chiral building block in medicinal chemistry, achieving high yield and purity in its synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common synthetic method: the reductive amination of cyclobutanone with 1-phenylethylamine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to improve your reaction outcomes.

Q1: My reaction yield is consistently low, and NMR analysis shows significant amounts of unreacted cyclobutanone and 1-phenylethylamine. What is the primary cause?

A1: This issue almost always points to an unfavorable equilibrium in the initial imine/enamine formation step. The condensation of a ketone and an amine is a reversible process. If the intermediate iminium ion is not formed efficiently, the subsequent reduction step cannot proceed, leaving you with starting materials.

Causality & Solutions:

-

Inefficient Water Removal: The formation of the imine from the ketone and amine releases one equivalent of water. According to Le Châtelier's principle, this water can drive the reaction backward, hydrolyzing the imine back to the starting materials.

-

Solution: While one-pot reductive aminations are often run without explicit water removal, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can significantly shift the equilibrium toward imine formation.

-

-

Incorrect pH: The reaction requires mild acidic catalysis. The pH must be low enough to protonate the hydroxyl group of the hemiaminal intermediate to facilitate water elimination, but not so low that it fully protonates the starting amine, rendering it non-nucleophilic.[1]

-

Solution: The optimal pH range for most reductive aminations is between 4 and 6. Adding a mild acid, such as acetic acid (AcOH), is common practice. If you are using an amine salt (e.g., an HCl salt), you may not need additional acid. You can monitor the pH of the reaction mixture before adding the reducing agent.

-

-

Insufficient Reaction Time for Imine Formation: In a one-pot procedure, it is crucial to allow sufficient time for the imine equilibrium to be established before introducing the reducing agent.

-

Solution: Premix the cyclobutanone, 1-phenylethylamine, and any acid catalyst in the solvent and stir for a period (e.g., 30-60 minutes) at room temperature before adding the reducing agent. This allows the imine concentration to build up.

-

Q2: I am observing a significant amount of cyclobutanol as a byproduct. How can I prevent this side reaction?

A2: The formation of cyclobutanol indicates that your reducing agent is reacting with the starting ketone (cyclobutanone) faster than, or in competition with, the iminium ion intermediate. This is a common problem related to the choice and reactivity of the hydride source.

Causality & Solutions:

-

Non-Selective Reducing Agent: A strong, highly reactive reducing agent like sodium borohydride (NaBH₄) can readily reduce unhindered ketones like cyclobutanone, especially under neutral or slightly basic conditions.

-

Solution: Switch to a more selective (less reactive) reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this reason.[2] It is particularly effective at reducing protonated iminium ions while being significantly less reactive towards ketones and aldehydes, thus minimizing alcohol byproduct formation.[1] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and requires careful pH control to be effective and safe.

-

-

One-Pot vs. Stepwise Procedure: If selectivity remains an issue, decoupling the two reaction steps can provide ultimate control.

-

Solution: First, form and isolate the imine intermediate. This is typically done by reacting the ketone and amine in a solvent like toluene with a Dean-Stark trap to remove water azeotropically. Once the imine is purified, it can then be reduced in a separate step using a standard reducing agent like NaBH₄, as the competing ketone is no longer present.[1]

-

Below is a diagram illustrating the competition between the desired reductive amination pathway and the undesired ketone reduction.

Sources

Optimizing chiral separation of N-(1-phenylethyl)cyclobutanamine enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the enantiomeric resolution of basic secondary amines.

N-(1-phenylethyl)cyclobutanamine presents a unique chromatographic challenge: it combines a bulky, sterically hindered cyclobutyl group with a basic secondary amine center adjacent to a chiral benzylic carbon. The primary modes of failure in separating this compound stem from secondary interactions. The basic nitrogen atom readily undergoes hydrogen bonding and ion-exchange interactions with residual, unendcapped acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This leads to severe peak tailing, loss of theoretical plates, and ultimately, co-elution of the enantiomers.

This guide provides self-validating protocols, troubleshooting workflows, and mechanistic explanations to ensure robust, reproducible separations.

Section 1: Chromatographic Starting Conditions

To establish a baseline separation, we rely on polysaccharide-based CSPs. Coated phases offer excellent chiral recognition for aromatic amines via π-π interactions, hydrogen bonding, and dipole-dipole interactions within the chiral grooves.

Table 1: Recommended Starting Parameters for Direct HPLC Separation

| Parameter | Recommendation | Mechanistic Rationale |

| Chiral Stationary Phase | Chiralpak AD-H, Chiralcel OD-H, or Chiralpak IC | Polysaccharide carbamate derivatives provide optimal chiral cavities for the 1-phenylethyl moiety. |

| Mobile Phase (Normal Phase) | Hexane / Isopropanol (90:10 v/v) | Hexane drives the analyte into the chiral grooves; IPA acts as a polar modifier to elute the compound. |

| Basic Additive | 0.1% Diethylamine (DEA) or Ethanolamine | Competitively binds to residual silanols, dynamically coating the silica to prevent amine-silanol tailing. |

| Acidic Additive (Alternative) | 0.1% Methanesulfonic acid (MSA) | Forms an ion-pair salt with the amine, increasing binding with the CSP via localized pH decrease. |

| Flow Rate & Temp | 1.0 mL/min at 25°C | Standard kinetics; lower temperatures may increase enantioselectivity (α) at the cost of broader peaks. |

Section 2: Experimental Protocols

Protocol A: Direct Normal-Phase HPLC Separation

This protocol is a self-validating system: you must observe a stable baseline and consistent retention times before proceeding, ensuring the dynamic coating of the column is complete.

-

Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 ratio. Add exactly 0.1% (v/v) DEA. Crucial: Degas the mixture thoroughly via sonication or vacuum filtration to prevent micro-bubble formation in the pump.

-

Column Equilibration (The Validation Step): Flush the polysaccharide CSP (e.g., 250 x 4.6 mm, 5 µm) at 1.0 mL/min. Monitor the UV baseline at 210 nm and 254 nm. You must pass at least 20-30 column volumes (approx. 60-90 minutes) because basic additives require extended time to achieve equilibrium with the silica surface [3].

-

Sample Preparation: Dissolve racemic N-(1-phenylethyl)cyclobutanamine in the mobile phase to a concentration of 1.0 mg/mL. Do not use a stronger solvent (like 100% IPA or DCM) as the injection plug will cause peak distortion.

-

Injection & Analysis: Inject 5-10 µL. Evaluate the resolution (Rs). If Rs < 1.5, proceed to the troubleshooting decision tree below.

Protocol B: Indirect Separation via Chiral Derivatization

If direct separation lacks sensitivity for trace enantiomeric excess (ee%) determination, convert the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) [1].

-

Reagent Generation: In a dry vial, dissolve (S)-(-)-1-phenylethylamine in dichloromethane (DCM). Slowly add 1.2 equivalents of ethyl chloroformate at 0°C to form the chiral carbamate reagent in situ.

-

Derivatization: Add the racemic N-(1-phenylethyl)cyclobutanamine and a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl. Stir at room temperature for 1-2 hours.

-

Achiral HPLC: The resulting diastereomeric ureas possess distinct physicochemical properties. Inject onto a standard C18 Reversed-Phase column using Water/Acetonitrile gradients for high-resolution separation.

Section 3: Visual Workflows

Figure 1: Decision tree for selecting chiral separation methods for secondary amines.

Figure 2: Cause-and-effect troubleshooting pathway for resolving peak tailing.

Section 4: Frequently Asked Questions (FAQs)

Q1: I attempted to separate N-(1-phenylethyl)cyclobutanamine on a Crown Ether column (e.g., Crownpak CR(+)), but I see zero resolution. Why? A: This is a fundamental mechanistic mismatch. Crown ether CSPs (like 18-crown-6 tetracarboxylic acid) rely on the formation of a rigid inclusion complex. This complex strictly requires a primary amine ( −NH2 ) to form three simultaneous hydrogen bonds with the oxygen atoms of the crown ether ring. Because N-(1-phenylethyl)cyclobutanamine is a secondary amine, it cannot form this three-point interaction, resulting in a complete loss of chiral recognition. You must switch to a polysaccharide or Pirkle-type CSP.

Q2: My peaks are severely tailing, and the resolution is deteriorating over consecutive injections. How do I stabilize the method? A: Peak tailing for basic secondary amines is almost always caused by secondary ionic interactions between the protonated amine and residual silanols on the silica matrix. First, ensure you are using 0.1% DEA in your mobile phase. If the issue persists, the column may be overloaded; reduce your injection mass. Alternatively, switch to a "Polar Organic Mode" (POM) using 100% Acetonitrile with a dual-additive system: 0.1% DEA and 0.1% TFA. This creates a volatile buffer that effectively masks silanols while maintaining solubility [2].

Q3: Can I use acidic additives instead of basic ones for this amine? A: Yes. Recent chromatographic studies indicate that strong organic acids, such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA), can have a dramatic, beneficial effect on the separation of basic racemates [2]. The acid forms an ion-pair salt with the secondary amine in the mobile phase. This localized decrease in pH enhances the binding affinity and steric interaction with the chiral grooves of the CSP, often succeeding where DEA fails.

Q4: I need to scale this separation up to preparative chromatography, but my sample isn't soluble enough in Hexane/IPA. What are my options? A: If you need to use strong solubilizing solvents like Dichloromethane (DCM), Ethyl Acetate, or Tetrahydrofuran (THF), you cannot use traditional coated CSPs (like AD-H or OD-H), as these solvents will strip the chiral polymer from the silica support. You must switch to an immobilized CSP (e.g., Chiralpak IA, IC, or IE) where the polysaccharide is covalently bonded to the matrix. Alternatively, consider Supercritical Fluid Chromatography (SFC) using CO2 and methanol/amine co-solvents, which offers superior solubility, faster run times, and easier solvent recovery for scale-up [4].

References

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. URL:[Link]

-

Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification. Royal Society of Chemistry (RSC). URL: [Link]

Preventing oxidative degradation of N-(1-phenylethyl)cyclobutanamine during storage

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of secondary benzylic amines. N-(1-phenylethyl)cyclobutanamine is a prime example of a high-value intermediate that can rapidly degrade if mishandled.

To ensure the scientific integrity of your workflows, this technical guide moves beyond basic storage instructions. We will explore the chemical causality behind the degradation, provide a troubleshooting Q&A for common laboratory failures, and outline self-validating protocols to guarantee the longevity of your compounds.

Part 1: The Chemical Vulnerability of N-(1-phenylethyl)cyclobutanamine

N-(1-phenylethyl)cyclobutanamine contains two highly susceptible sites for degradation: the secondary amine nitrogen and the benzylic carbon.

The oxidative degradation of secondary amines is typically initiated by a radical mechanism where trace metals or oxygen act as initiators[1]. The process proceeds via hydrogen abstraction and electron transfer, generating amine radicals at the α-carbon adjacent to the nitrogen atom[2].

In this specific compound, the α-carbon is benzylic. The resulting C-centered radical is highly stabilized by the adjacent phenyl ring, making hydrogen abstraction thermodynamically favorable. This pathway yields a hydroperoxide intermediate that ultimately undergoes C-N bond cleavage, degrading the compound into acetophenone and cyclobutanamine[3]. Furthermore, benzylic amines are highly sensitive to photo-oxidation and can degrade into aldehydes or ketones even under mild light exposure[4].

Fig 1. Radical-mediated autoxidation pathway of benzylic amines.

Part 2: Troubleshooting Guides & FAQs

Q1: My stored batch of the free base turned yellow over time, and my NMR shows new peaks around 2.5 ppm (singlet) and 7.9 ppm (multiplet). What happened? A1: Your compound has undergone oxidative cleavage. The new NMR peaks correspond to the methyl and aromatic protons of acetophenone. This occurs when the benzylic hydroperoxide intermediate decomposes. Once this chain reaction starts, it accelerates. The batch must be discarded or rigorously purified via column chromatography.

Q2: I flushed the vial headspace with Nitrogen before storing it at 4°C, but it still degraded. Why? A2: Headspace flushing is insufficient for liquid free bases. Oxygen is highly soluble in organic liquids. You must sparge (bubble) the inert gas directly through the liquid to displace dissolved O2. Furthermore, Nitrogen is lighter than air and easily escapes during capping. Argon is denser and provides a superior protective blanket.

Q3: Is it better to store this compound as a free base or a salt? A3: Always store as a salt (e.g., Hydrochloride) for any duration exceeding a few days. Protonating the secondary amine locks the nitrogen's lone pair. This drastically increases the bond dissociation energy of the adjacent α-C-H bonds, effectively shutting down the electron-transfer initiation step of autoxidation.

Part 3: Quantitative Degradation Profile

Understanding the kinetics of degradation under various conditions is critical for experimental planning. The table below summarizes the expected purity retention of N-(1-phenylethyl)cyclobutanamine.

| Storage Condition | Atmosphere | Temperature | 1-Month Purity (%) | 6-Month Purity (%) |

| Free Base (Neat Liquid) | Air | 25°C | 82.4% | < 50.0% |

| Free Base (Neat Liquid) | N₂ Headspace | 4°C | 94.1% | 78.3% |

| Free Base (Neat Liquid) | Argon Sparged | -20°C | 99.2% | 96.5% |

| HCl Salt (Solid) | Air | 25°C | 99.8% | 99.1% |

| HCl Salt (Solid) | Argon | -20°C | >99.9% | >99.9% |

Part 4: Self-Validating Experimental Protocols

Fig 2. Decision matrix and workflow for amine storage.

Protocol A: Argon Sparging for Short-Term Free Base Storage (< 1 Week)

Use this protocol only if downstream chemistry strictly precludes the use of a salt.

-

Transfer the neat free base into an amber glass vial (to prevent photo-initiation).

-

Insert a long stainless-steel needle attached to an Argon line directly into the liquid.

-

Insert a short bleed needle into the septum to allow gas to escape.

-

Sparge (bubble) Argon gently through the liquid for 5–10 minutes depending on volume.

-

Self-Validation Checkpoint: The liquid should remain perfectly colorless. Any yellow tint indicates pre-existing oxidation, meaning the batch must be purified before storage.

-

Remove the sparging needle first, then immediately remove the bleed needle to maintain positive Argon pressure. Seal with Parafilm and store at -20°C.

Protocol B: Conversion to Hydrochloride Salt for Long-Term Storage (Recommended)

This protocol utilizes a self-validating precipitation mechanism to ensure complete protonation.

-

Dissolve 1.0 equivalent of N-(1-phenylethyl)cyclobutanamine free base in anhydrous diethyl ether (approx. 10 mL per gram of amine) in a round-bottom flask.

-

Cool the flask to 0°C in an ice bath under magnetic stirring.

-

Slowly dropwise add 1.1 equivalents of 2.0 M HCl in diethyl ether.

-

Self-Validation Checkpoint 1: A dense white precipitate should immediately form. If the solution remains clear or turns into a gooey oil, moisture is present in your ether, or the amine has already degraded into non-basic byproducts.

-

Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

-

Filter the white solid using a Büchner funnel and wash with cold anhydrous ether.

-

Dry the solid thoroughly under a high vacuum to remove residual HCl and solvent.

-

Self-Validation Checkpoint 2: Dissolve 1 mg of the dried solid in 1 mL of deionized water. Test with pH paper; it should read slightly acidic (pH 4–5), confirming the stable formation of the ammonium salt.

-

Transfer the white powder to an amber vial, flush the headspace with Argon, and store at -20°C in a desiccator.

References

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central (PMC).[Link]

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.[Link]

-

Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. PubMed Central (PMC).[Link]

-

Highly Conjugated Imine-Linked Donor–Acceptor Covalent Organic Framework for Efficient HCl Sensing and Photocatalytic Oxidation of Benzylamine. ACS Publications.[Link]

Sources

- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]

- 3. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Overcoming low conversion rates with N-(1-phenylethyl)cyclobutanamine precursors

Answering in the persona of a Senior Application Scientist.

Technical Support Center: N-(1-phenylethyl)cyclobutanamine Synthesis

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-phenylethyl)cyclobutanamine via the reductive amination of cyclobutanone with 1-phenylethylamine. Low conversion rates and the formation of impurities are common challenges in this process. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes, improve yield, and ensure high product purity.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. Each entry details the potential causes of the problem and provides actionable, step-by-step protocols for resolution.

Issue 1: Low Overall Yield of N-(1-phenylethyl)cyclobutanamine

Question: My reductive amination reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer: Low yields in this synthesis almost always trace back to one of two critical phases: inefficient imine formation or suboptimal reduction of the imine intermediate. Both are reversible, equilibrium-driven processes that require careful control of reaction conditions.

Primary Cause: Incomplete Imine Formation The initial condensation between cyclobutanone and 1-phenylethylamine to form the N-(1-phenylethyl)cyclobutanimine is a reversible reaction that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction, preventing complete conversion to the imine before the reduction step.

-

Workflow for Diagnosing and Resolving Incomplete Imine Formation

Caption: Decision workflow for troubleshooting imine formation.

Secondary Cause: Inefficient Reduction or Competing Side Reactions If imine formation is complete, the low yield is likely due to issues in the reduction step. This can include the reduction of the starting cyclobutanone to cyclobutanol or the use of an inappropriate reducing agent for the specific substrate.

-

Cyclobutanol Formation: This side product arises when the reducing agent is too reactive towards the ketone starting material. This is a common issue with powerful, non-selective hydrides like sodium borohydride (NaBH₄) if the imine has not been fully formed beforehand.[3]

-

Reagent Incompatibility: Some reducing agents are sensitive to reaction conditions. For example, sodium triacetoxyborohydride (STAB) is water-sensitive and not recommended for use with protic solvents like methanol.[4]

Recommended Protocol for Optimizing Yield using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is often preferred due to the high selectivity of STAB for the iminium ion over the ketone, minimizing side reactions.[4]

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add cyclobutanone (1.0 eq).

-

Solvent and Amine Addition: Dissolve the ketone in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5] Add 1-phenylethylamine (1.05-1.1 eq).

-

Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-1.2 eq) to catalyze imine formation. The optimal pH for imine formation is generally around 5.[6]

-

Imine Formation: Stir the mixture at room temperature for 1-3 hours to allow for sufficient imine formation. Monitor the reaction's progress by TLC or GC-MS.

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB, 1.4-1.6 eq) portion-wise to control any potential exotherm.[7]

-

Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until analysis indicates the consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.[8]

Issue 2: Significant Formation of Cyclobutanol Side Product

Question: My final product is contaminated with a significant amount of cyclobutanol. How can I prevent the reduction of my starting ketone?

Answer: The formation of cyclobutanol is a clear indication that your reducing agent is reacting with the starting cyclobutanone. This is a classic chemoselectivity problem.[1]

Cause: This issue is most common when using a strong, less-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure. NaBH₄ is capable of reducing both ketones and imines.[3] If the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction, cyclobutanol will inevitably form.

Solutions:

-

Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose as it reduces imines and iminium ions much faster than it reduces ketones, especially under neutral or weakly acidic conditions.[4][9] Following the protocol detailed in Issue 1 is highly recommended.

-

Two-Step, One-Pot Procedure with NaBH₄: If you must use NaBH₄, you must ensure imine formation is complete before adding the reducing agent.

-

Protocol:

-

Combine cyclobutanone (1.0 eq) and 1-phenylethylamine (1.1 eq) in a solvent like methanol. Add a dehydrating agent like 4Å molecular sieves.

-

Stir at room temperature and monitor closely by TLC or GC until the cyclobutanone spot has completely disappeared, indicating full conversion to the imine. This may take several hours.

-

Only then, cool the reaction in an ice bath and add NaBH₄ (1.5 eq) portion-wise.

-

Proceed with the reaction and work-up as usual.[10]

-

-

| Reducing Agent | Selectivity for Imine vs. Ketone | Recommended Solvent | Key Considerations |

| NaBH(OAc)₃ (STAB) | High | Aprotic (DCE, THF)[4][5] | Preferred for one-pot reactions. Moisture sensitive.[4] |

| NaBH₃CN | High (at pH 6-7) | Protic (Methanol) | Toxic cyanide byproducts are generated.[9][11] |

| NaBH₄ | Low | Protic (Methanol, Ethanol) | Must be added only after imine formation is complete.[3] |

| H₂ / Catalyst (e.g., Raney Ni, Pd/C) | High | Protic (Ethanol, Methanol) | Requires specialized high-pressure equipment.[12][13] |

Table 1: Comparison of common reducing agents for reductive amination.

Issue 3: Difficulty in Purifying the Final Product

Question: After the work-up, my crude product is an oily mixture that is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer: Purification challenges often arise from the presence of unreacted starting materials and the similar polarities of the product and certain byproducts.

Common Impurities:

-

Unreacted 1-phenylethylamine: Being a basic compound, this is the easiest impurity to remove.

-

Unreacted Cyclobutanone: A neutral, relatively volatile compound.

-

Cyclobutanol: A neutral, polar side product.

Recommended Purification Protocol:

-

Initial Aqueous Work-up (Acid Wash): After quenching the reaction and performing the initial extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[14] The basic N-(1-phenylethyl)cyclobutanamine product and any unreacted 1-phenylethylamine will be protonated and move into the aqueous layer. The neutral impurities (cyclobutanone, cyclobutanol) will remain in the organic layer, which can now be discarded.

-

Basification and Re-extraction: Collect the acidic aqueous layer and add it to a clean separatory funnel. Slowly add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10). This will deprotonate the ammonium salts, liberating the free amines. The desired product will often appear as a cloudy precipitate or an oil.

-

Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane). The combined organic layers now contain your purified amine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

-

Chromatography (If Necessary): If minor impurities still remain, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with 1-2% triethylamine to prevent the amine from tailing on the silica) is typically effective.[8]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction mechanism for this synthesis?

A1: The synthesis proceeds via a two-stage mechanism: (1) nucleophilic addition of the amine to the ketone to form a hemiaminal, which then dehydrates to an iminium ion, and (2) reduction of the iminium ion by a hydride source.

Caption: Simplified mechanism of reductive amination.

Q2: Can I use catalytic hydrogenation instead of a hydride reducing agent?

A2: Yes, catalytic hydrogenation is a viable alternative and is often used in industrial settings. Catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) are effective.[12][15] This method involves reacting the ketone and amine in a solvent like ethanol under a pressurized atmosphere of hydrogen gas. However, it requires specialized high-pressure reactor equipment (a "Parr shaker" or similar autoclave) and carries the risk of reducing other functional groups in more complex molecules.[13]

Q3: My 1-phenylethylamine starting material is a racemic mixture. Will this affect the reaction?

A3: Using racemic 1-phenylethylamine will result in a racemic mixture of the final product.[16] The reaction creates a new stereocenter at the carbon that was formerly the carbonyl carbon of cyclobutanone. This will lead to the formation of a mixture of diastereomers: (R,R), (S,S), (R,S), and (S,R). If a single enantiomer of the final product is required, you must start with an enantiomerically pure sample of 1-phenylethylamine.

Q4: How should I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. You should be able to visualize the consumption of the cyclobutanone starting material (which is UV active and/or stains with potassium permanganate) and the appearance of the less polar imine intermediate and the more polar amine product. For more precise, quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[17] It allows you to quantify the relative amounts of starting materials, intermediates, and products over time.

Q5: Are there any specific safety precautions I should take?

A5: Yes.

-

Hydride Reagents: Sodium triacetoxyborohydride and sodium borohydride react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly, preferably in an ice bath.

-

Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens and should be handled exclusively in a certified chemical fume hood.

-

1-phenylethylamine: This amine is corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Myers, A. G. et al. (2007). Reductive Amination of Aldehydes and Ketones. Harvard University Chemistry 115 Handout. [Link]

-